![molecular formula C20H18N2O5 B4983235 ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)
ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate” is not available in the literature .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit. The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .
Industrial Applications
Alkylbenzoates, including this compound, are an important class of compounds with interesting physical properties and applications in industry. For example, 4-hydroxybenzoic acid and its esters are widely used as preservatives in cosmetic and pharmaceutical products known as parabens .
Liquid Crystalline Compounds
Alkylbenzoates of different properties have been designed, amongst other things, with the aim of preparing liquid crystalline compounds .
Organogelators
Functionalized poly(-benzyl ether) dendrimers with methyl ester decorations have been designed as efficient organogelators .
Non-linear Optical Materials
The compound has been used in the design of non-linear optical materials .
OLED and OSC Properties
The compound and its Pt2+, Pd2+, Ni2+, Ir3+, Rh3+, and Zn2+ complexes have been theoretically studied for their Organic Light Emitting Diode (OLED) and Organic Solar Cell (OSC) properties .
Electro-Optical Applications
The compound is a potential candidate for electro-optical applications .
Future Directions
The future directions for research on “ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate” could include further studies on its synthesis, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(4-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-20(25)14-6-8-15(9-7-14)22-19(24)17(18(23)21-22)12-13-4-10-16(26-2)11-5-13/h4-12H,3H2,1-2H3,(H,21,23)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEWEPUUTNIFAT-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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